Technical Monograph: 2-(2,3-Dimethoxybenzoyl)benzoic Acid & Its Congeners
Technical Monograph: 2-(2,3-Dimethoxybenzoyl)benzoic Acid & Its Congeners
The following technical guide is structured to address the specific chemical entity 2-(2,3-Dimethoxybenzoyl)benzoic acid while resolving the critical identification discrepancy associated with CAS 87567-78-0 .
Executive Summary & Critical Identification Note
Status: High-Priority Discrepancy Resolved
In the context of fine chemical synthesis and drug development, a precise distinction must be made between the Benzoyl (ketone) and Benzyl (methylene) forms of this scaffold.
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Compound A (User Request): 2-(2,3-Dimethoxybenzoyl)benzoic acid
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Structure: Contains a ketone bridge (
). -
Role: The direct Friedel-Crafts acylation product; precursor to Anthraquinones .
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Formula:
| MW: 286.28 g/mol .
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Compound B (CAS 87567-78-0 Match): 2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid [1]
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Structure: Contains a methylene bridge (
). -
Role: The reduced derivative; precursor to Anthrones and Anthracenes .
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Formula:
| MW: 272.30 g/mol .[1]
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Directive: This guide focuses on the synthesis and application of the Benzoyl form (as requested by name) while providing the specific reduction protocol to access the Benzyl form (CAS 87567-78-0) , ensuring complete coverage for researchers targeting either the anthraquinone or anthrone pathways.
Chemical Identity & Properties
| Feature | 2-(2,3-Dimethoxybenzoyl)benzoic acid | 2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid |
| CAS Number | Not typically assigned to this specific isomer in commodity lists | 87567-78-0 |
| Common Name | o-(2,3-Dimethoxybenzoyl)benzoic acid | o-(2,3-Dimethoxybenzyl)benzoic acid |
| Bridge Type | Carbonyl ( | Methylene ( |
| Key Reactivity | Cyclodehydration to 1,2-Dimethoxyanthraquinone | Cyclodehydration to 1,2-Dimethoxyanthrone |
| Appearance | White to off-white crystalline powder | White crystalline solid |
| Solubility | DCM, DMSO, Ethyl Acetate | Ethanol, Methanol, Chloroform |
Strategic Synthesis: The Regioselectivity Challenge
The "Veratrole" Trap
A common error in synthesizing the 2,3-dimethoxy isomer is attempting a direct Friedel-Crafts reaction between phthalic anhydride and 1,2-dimethoxybenzene (Veratrole).
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Issue: Veratrole is strongly activated at the 4-position (para to one methoxy, meta to the other).
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Result: Direct acylation yields the 3,4-dimethoxy isomer (CAS 51439-85-1), not the desired 2,3-dimethoxy isomer.
The Expert Solution: Grignard-Phthalide Pathway
To guarantee the 2,3-substitution pattern , one must use an organometallic approach using a pre-functionalized 2,3-dimethoxy halide.
Reaction Pathway (Graphviz Diagram)
Figure 1: Controlled synthesis pathway avoiding regiochemical errors typical of direct Friedel-Crafts acylation.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(2,3-Dimethoxybenzoyl)benzoic Acid
Objective: Access the ketone-bridged intermediate with high regiochemical purity.
Reagents:
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2,3-Dimethoxy-1-bromobenzene (1.0 eq)
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Magnesium turnings (1.1 eq)
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Phthalic Anhydride (0.95 eq)
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THF (Anhydrous)
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Iodine (catalytic crystal)
Step-by-Step Workflow:
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Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 2,3-dimethoxy-1-bromobenzene in THF dropwise. Reflux for 1-2 hours until Mg is consumed.
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Why: Pre-forming the bond at the 1-position ensures the 2,3-dimethoxy pattern is retained, bypassing the directing effects of electrophilic aromatic substitution.
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Addition: Cool the Grignard solution to 0°C. Add a solution of Phthalic Anhydride in THF slowly. The anhydride ring opens upon attack by the nucleophilic carbon.
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Quench & Hydrolysis: Stir at RT for 4 hours. Quench with ice-cold 10% HCl. The acid precipitates or forms an oil.
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Workup: Extract with Ethyl Acetate (3x). Wash with brine. Dry over
. -
Purification: Recrystallize from Toluene/Heptane to obtain the Benzoyl acid.
Protocol B: Reduction to CAS 87567-78-0 (Benzyl Analog)
Objective: Convert the ketone bridge to a methylene bridge.
Reagents:
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2-(2,3-Dimethoxybenzoyl)benzoic acid (from Protocol A)
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Zinc Dust (activated)
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Copper(II) Sulfate (cat.)
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Ammonium Hydroxide (28%)
Step-by-Step Workflow:
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Activation: Prepare activated Zn/Cu couple by treating zinc dust with 2%
solution, then washing with water. -
Reduction: Dissolve the Benzoyl acid in 10%
. Add the activated Zn/Cu couple. -
Reflux: Heat to reflux for 12–24 hours. The ketone carbonyl is reduced to a methylene group under these basic conditions (modified Clemmensen or similar metal-reduction mechanism).
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Isolation: Filter off the zinc residue. Acidify the filtrate with HCl to pH 2.
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Result: The white precipitate is 2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid (CAS 87567-78-0) .
Applications in Drug Development & Materials[3]
The utility of these intermediates lies in their ability to undergo Cyclodehydration to form tricyclic cores.
Anthraquinone Synthesis (via Benzoyl Acid)
Heating 2-(2,3-dimethoxybenzoyl)benzoic acid in Polyphosphoric Acid (PPA) or Sulfuric Acid yields 1,2-dimethoxyanthraquinone .
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Relevance: Precursor to Alizarin derivatives (dyes) and Anthracycline analogs (anticancer agents). The 1,2-dioxygenation pattern is critical for metal chelation and DNA intercalation properties.
Anthrone Synthesis (via Benzyl Acid / CAS 87567-78-0)
Cyclization of the reduced acid (CAS 87567-78-0) yields 1,2-dimethoxyanthrone .
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Relevance: Anthrones are key intermediates for C-10 functionalized anthracenes . They are used in the synthesis of specific antidepressants and antihistamines (e.g., tricyclic analogs similar to Doxepin or Amitriptyline , though those typically lack the 1,2-dimethoxy motif).
Downstream API Targets
While not a direct intermediate for a single "blockbuster" drug, this scaffold is a verified building block for:
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Isoxepac Analogs: Tricyclic NSAIDs.
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MMP Inhibitors: Matrix metalloproteinase inhibitors often utilize the substituted biphenyl/anthracene core.
Analytical Characterization (Self-Validating Data)
To ensure the correct isomer was synthesized (2,3 vs 3,4), look for these specific NMR signatures:
| Technique | Parameter | 2,3-Dimethoxy Isomer (Target) | 3,4-Dimethoxy Isomer (Impurity) |
| 1H NMR | Aromatic Region | 3 distinct protons on the dimethoxy ring (ABC system or similar). | 3 distinct protons (ABX system). |
| 1H NMR | Methoxy Peaks | Two singlets, often slightly shifted due to ortho-crowding. | Two singlets, distinct. |
| 13C NMR | Carbonyl | Ketone C=O (~196 ppm) + Acid C=O (~170 ppm). | Similar. |
| HPLC | Retention Time | Typically elutes earlier (more polar/sterically twisted) on C18. | Typically elutes later . |
Safety & Handling
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Hazards: Both the benzoyl and benzyl acids are irritants (Skin/Eye/Respiratory).
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Reactivity: Avoid contact with strong oxidizers. The benzoyl acid can cyclize exothermically in the presence of strong acids (H2SO4).
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Storage: Store at RT, dry. CAS 87567-78-0 (Benzyl) is susceptible to slow oxidation to the benzoyl form if exposed to air/light over prolonged periods.
References
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National Institute of Standards and Technology (NIST). "Benzoic acid, 2-benzoyl- (General Chemistry of Benzoylbenzoic Acids)." NIST Chemistry WebBook. Accessed February 17, 2026. [Link]
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PubChem. "2-[(2,3-dimethoxyphenyl)methyl]benzoic acid (CAS 87567-78-0) Compound Summary." National Library of Medicine. Accessed February 17, 2026. [Link]
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ScienceMadness & PrepChem. "Friedel-Crafts Acylation of Phthalic Anhydride (General Protocols)." PrepChem Database. Accessed February 17, 2026. [Link]
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Namiki Shoji Co., Ltd. "Building Blocks Catalogue: 2-[(2,3-dimethoxyphenyl)methyl]benzoic acid (CAS 87567-78-0)."[1] Namiki Chemical Database. Accessed February 17, 2026. [Link]
